molecular formula C25H20N4O8 B11550257 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11550257
M. Wt: 504.4 g/mol
InChI Key: AKTFXCBEENLAFE-GVSPRCSJSA-N
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Description

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a hydrazinecarbonyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole derivative. The key steps include:

    Formation of the Benzodioxole Moiety: This involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Hydrazinecarbonyl Group Introduction: The hydrazinecarbonyl group is introduced through a reaction with hydrazine hydrate and an appropriate carboxylic acid derivative.

    Final Coupling Reaction: The final step involves coupling the benzodioxole derivative with the hydrazinecarbonyl intermediate under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole ring and the hydrazinecarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(1,3-BENZODIOXOL-5-YLMETHYLENE)AMINE: Shares the benzodioxole moiety but differs in the functional groups attached.

    1-(1,3-BENZODIOXOL-5-YL)ETHANOL: Contains the benzodioxole ring but has an ethanol group instead of the hydrazinecarbonyl group.

Uniqueness

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H20N4O8

Molecular Weight

504.4 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H20N4O8/c1-35-23-19(30)9-8-17(22(23)29(33)34)13-26-28-25(32)18(27-24(31)16-5-3-2-4-6-16)11-15-7-10-20-21(12-15)37-14-36-20/h2-13,30H,14H2,1H3,(H,27,31)(H,28,32)/b18-11+,26-13+

InChI Key

AKTFXCBEENLAFE-GVSPRCSJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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